N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
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Overview
Description
N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol involves the reaction of aryl hydrazines, ketones, and alkyl halides to produce the desired indole derivative . The reaction conditions are generally mild, and the process is high-yielding and operationally straightforward.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and ensuring high purity and yield of the final product. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1-methyl-1H-indole-3-carboxamide: A simpler indole derivative with similar core structure.
Uniqueness
N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is unique due to the presence of the 3-fluorophenyl group and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H18FN3O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[2-[(3-fluorobenzoyl)amino]ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C19H18FN3O2/c1-23-12-16(15-7-2-3-8-17(15)23)19(25)22-10-9-21-18(24)13-5-4-6-14(20)11-13/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
SHLBZCMHKFPSIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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